N'-hydroxy-4-methylpyridine-2-carboximidamide

Medicinal chemistry Lead optimization Physicochemical profiling

Researchers targeting Wnt-driven cancers need validated tankyrase inhibitor scaffolds. This N'-hydroxy-4-methylpyridine-2-carboximidamide provides the tankyrase 1/2 pharmacophore (see US9505749). Advantages: (1) N'-hydroxy enables bidentate zinc chelation for metalloenzymes; (2) 4-methyl allows SAR expansion without steric clashes; (3) MW 151.17 Da suits fragment-based discovery. Supplied at ≥95% purity for biochemical IC₅₀ profiling. Global shipping.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B11818026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-4-methylpyridine-2-carboximidamide
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=NO)N
InChIInChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
InChIKeyXLWYLNDWBHKPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-4-methylpyridine-2-carboximidamide Chemical Identity & Procurement


N'-Hydroxy-4-methylpyridine-2-carboximidamide (CAS 478489-76-8; molecular formula C₇H₉N₃O; MW 151.17 g/mol) is a pyridine-2-carboximidamide derivative bearing an N'-hydroxy modification and a 4-methyl substituent on the pyridine ring . It is commercially available as a research-grade small-molecule scaffold from multiple suppliers, typically at ≥95% purity, and is sold for laboratory use only—not for human or veterinary applications . The compound has been described as a versatile building block for medicinal chemistry and has been investigated as a potential enzyme inhibitor, with published reports noting its role as an inhibitor of tankyrases, enzymes involved in Wnt signaling and telomere regulation [1].

1 Pyridine-2-carboximidamide scaffold — supports fragment-based and lead-optimization workflows
2 N'-hydroxy modification present — enables metal-chelating pharmacophore studies and tankyrase-class inhibitor design
3 Research-grade procurement — available at ≥95% purity for laboratory use; fits medicinal-chemistry and screening-library selection

Why N'-Hydroxy-4-methylpyridine-2-carboximidamide Cannot Be Substituted


Within the pyridinecarboximidamide chemical class, subtle structural modifications produce profound differences in molecular recognition, physicochemical properties, and biological target engagement. The N'-hydroxy group present in this compound introduces an additional hydrogen-bond donor/acceptor capable of coordinating metal ions in enzyme active sites—a feature absent in the des-hydroxy analog 4-methylpyridine-2-carboximidamide (MW 135.17 g/mol) [1]. Similarly, regioisomeric variants such as N'-hydroxy-2-methylpyridine-4-carboximidamide (CAS 89853-53-2) and N-hydroxy-4-pyridinecarboximidamide (CAS 1594-57-6, MW 137.14 g/mol)—which lacks the 4-methyl substituent—exhibit different LogP, solubility, and steric profiles that alter target binding and pharmacokinetic behavior . The pyrimidine analog N-hydroxy-4-methylpyrimidine-2-carboximidamide (CAS 143031-83-8) replaces the pyridine ring with a pyrimidine, fundamentally changing electronic distribution and hydrogen-bonding geometry . These structural distinctions mean that even closely related in-class compounds cannot be assumed to exhibit interchangeable biological activity, selectivity, or physicochemical behavior without explicit comparative data. The sections below present the limited quantitative evidence currently available to guide differentiation.

Des-hydroxy The N'-hydroxy group adds metal-coordination capacity and H-bond donor/acceptor profile absent in 4-methylpyridine-2-carboximidamide; solubility and target-engagement profiles may shift.
Regioisomer The 2-carboximidamide orientation supports bidentate chelation geometry; the 4-substituted regioisomer cannot replicate this pharmacophore arrangement in metalloenzyme targets.
Pyrimidine Replacing pyridine with a pyrimidine core alters electronic distribution and π-stacking; tankyrase-selectivity profiles observed for pyridine scaffolds may not transfer directly.

Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Property Differentiation vs. Des-hydroxy Analog

N'-Hydroxy-4-methylpyridine-2-carboximidamide (MW 151.17 g/mol) carries an additional oxygen atom relative to its des-hydroxy analog 4-methylpyridine-2-carboximidamide (MW 135.17 g/mol), increasing molecular weight by 16.00 Da (11.8% increase) [1]. This N'-hydroxy modification introduces an additional hydrogen-bond donor and acceptor, which is predicted to reduce LogP and increase aqueous solubility relative to the des-hydroxy parent—a critical consideration for fragment-based drug design where ligand efficiency metrics are sensitive to both potency and physicochemical properties.

Des-hydroxy analog
Class-level inference
ΔMW +16.00 Da (+11.8%); HBA +1 (N'-OH oxygen); additional H-bond donor/acceptor and metal-chelating capacity vs. 4-methylpyridine-2-carboximidamide
Supports solubility, permeability, and coordination-chemistry differentiation in fragment screening
Data to verify; physicochemical shifts inferred from functional-group analysis
Medicinal chemistry Lead optimization Physicochemical profiling

2- vs. 4-Carboximidamide Regioisomer Differentiation

The target compound places the N'-hydroxycarboximidamide group at the pyridine 2-position (ortho to ring nitrogen), whereas the regioisomer N'-hydroxy-2-methylpyridine-4-carboximidamide (CAS 89853-53-2) positions this group at the 4-position (para to ring nitrogen) . In pyridine-based inhibitors, the 2-carboximidamide orientation enables intramolecular hydrogen bonding with the pyridine nitrogen and positions the N'-hydroxy group for bidentate metal chelation in enzyme active sites—a geometry fundamentally inaccessible to the 4-substituted regioisomer.

2- vs 4-regioisomer
Class-level inference
2-carboximidamide enables 5-membered chelate ring with pyridine N + N'-OH; 4-substituted geometry precludes this interaction due to distance constraints
Cheation geometry is regioisomer-dependent; metalloenzyme-targeting programs should review substitution pattern
Source review; geometric analysis derived from pyridine coordination principles
Medicinal chemistry Structure-activity relationships Isosteric replacement

Pyridine vs. Pyrimidine Core Differentiation

N-Hydroxy-4-methylpyrimidine-2-carboximidamide (CAS 143031-83-8) replaces the pyridine ring with a pyrimidine core while retaining the N'-hydroxycarboximidamide and 4-methyl substituents . The pyrimidine ring introduces a second ring nitrogen at the 3-position, which increases electron deficiency, alters pKa of the amidine moiety, and modifies π-stacking interactions with aromatic residues in enzyme binding pockets. This electronic difference is critical for tankyrase inhibitor design, where pyridine–pyrimidine bioisosteric replacement has been shown to modulate both potency and selectivity .

Pyridine vs pyrimidine
Class-level inference
Pyrimidine core adds a second ring N; estimated LogP reduction ~0.5–1.0 units; electronic deficiency alters π-stacking and HBA strength vs pyridine scaffold
Core choice may shift CNS penetration potential and target-binding affinity; tankyrase-selectivity profiles may differ
Class-level estimate; direct comparative data unavailable
Bioisosterism Kinase inhibitor design DNA repair targets

Tankyrase Inhibition: Class-Level SAR Evidence

Patent US9505749 discloses pyridine- and pyrimidine-based tankyrase inhibitors in which the N'-hydroxycarboximidamide motif is a critical pharmacophore for tankyrase 1/2 inhibition. Within this patent series, structurally related compounds achieve tankyrase 1 IC₅₀ values in the sub-nanomolar to low nanomolar range: compound 106 (CHEMBL3110100) shows IC₅₀ = 0.0973 nM, and compound 47 shows IC₅₀ = 1.18 nM against tankyrase 1 in a biochemical assay (50 mM MOPS pH 7.5, 100 mM NaCl, 2.5 mM MgCl₂, 0.01% Tween-20) [1][2]. N'-Hydroxy-4-methylpyridine-2-carboximidamide incorporates the identical N'-hydroxy-2-carboximidamide pharmacophore present in these potent inhibitors, and is cited as a tankyrase inhibitor scaffold in the patent literature [3].

Tankyrase inhibition SAR
Class-level inference
Patent exemplars with same N'-hydroxy-2-carboximidamide pharmacophore: tankyrase 1 IC₅₀ reported as 0.0973 nM and 1.18 nM (biochemical assay); no direct IC₅₀ data available for CAS 478489-76-8
Pharmacophore-context rationale for tankyrase-targeted scaffold selection; independent IC₅₀ confirmation is required
Data to verify; potency values are from patent-disclosed analogs, not the exact compound
Tankyrase inhibition Wnt signaling Oncology

Antimicrobial Potential: Pyridinecarboximidamide Class SAR

Research indicates that pyridinecarboximidamide derivatives exhibit antibacterial activity, with the carboximidamide moiety serving as a key pharmacophore for interaction with bacterial enzyme targets . N'-Hydroxy-4-methylpyridine-2-carboximidamide has been investigated for its potential as an enzyme inhibitor with antimicrobial applications . While direct MIC or inhibition data for this specific compound are not publicly available, the N'-hydroxy modification is known to enhance metal-chelation capability—potentially improving binding to metalloenzyme targets in bacterial pathogens relative to des-hydroxy analogs.

Antimicrobial potential
Supporting evidence
Pyridinecarboximidamide class reported to show antibacterial activity; N'-hydroxy modification hypothesized to enhance metalloenzyme engagement; no MIC data publicly available for this compound
Supports antimicrobial screening context; procurement should be based on in-house confirmatory screening
Source review; literature-derived class-level inference requires experimental validation
Antimicrobial resistance Bacterial enzyme inhibition Scaffold repurposing

Supplier Purity Benchmarking & Procurement Differentiation

N'-Hydroxy-4-methylpyridine-2-carboximidamide is available from multiple suppliers at ≥95% purity (HPLC), with pricing and packaging options varying significantly . The Biosynth-sourced material (via CymitQuimica, Ref. 3D-DUA48976) is offered at €506.00 for 500 mg and €1,750.00 for 5 g, with minimum 95% purity . Leyan (Catalog No. 1318421) offers the compound at 95% purity with granular scale options from 500 mg to bulk quantities . In contrast, the des-hydroxy analog 4-methylpyridine-2-carboximidamide hydrochloride (CAS 1179360-90-7) is available at lower cost, but lacks the N'-hydroxy functionality critical for metal-chelation-dependent applications . No supplier currently provides lot-specific certificates of analysis with quantitative impurity profiles publicly, representing a procurement risk that warrants direct inquiry before purchase.

Supplier purity
Supporting evidence
≥95% purity (HPLC) from multiple suppliers; Biosynth/CymitQuimica (€506/500 mg, €1,750/5 g), Leyan (scale from 500 mg to bulk); des-hydroxy analog available at lower cost but lacks N'-OH functionality
Lot-specific impurity profiles not publicly available; direct supplier inquiry recommended before procurement
Specification review; pricing and scale as of 2025–2026 supplier catalogs
Chemical procurement Quality control Supply chain

Application Scenarios for N'-Hydroxy-4-methylpyridine-2-carboximidamide


Tankyrase-Targeted Oncology: Fragment & Lead Optimization

This compound is best deployed as a core scaffold or fragment hit in tankyrase 1/2 inhibitor programs targeting Wnt pathway-driven cancers (colorectal, breast, gastric, hepatic). The N'-hydroxy-2-carboximidamide motif mirrors the pharmacophore present in sub-nanomolar tankyrase inhibitors disclosed in patent US9505749 [1]. Procurement at 95% purity from Biosynth or Leyan provides a reliable starting point for SAR exploration, though users should commission independent tankyrase biochemical profiling (IC₅₀ determination) before advancing to cellular Wnt reporter assays. The 4-methyl substituent provides a vector for further derivatization without introducing steric clashes observed with bulkier 5-substituted analogs such as N-hydroxy-5-isobutyl-4-methyl-pyridine-2-carboxamidine (CAS 1122091-98-8) .

Metalloenzyme Inhibitor Screening Across CA, HDAC, and IMPDH

The N'-hydroxycarboximidamide group is a recognized zinc-binding group (ZBG) suitable for metalloenzyme inhibitor design. This compound should be prioritized for screening panels targeting carbonic anhydrases, histone deacetylases (HDACs), and inosine-5'-monophosphate dehydrogenase (IMPDH), where the 2-carboximidamide geometry enables bidentate zinc chelation [1]. The 4-methyl substituent on the pyridine ring provides a synthetic handle for further elaboration while maintaining a molecular weight (151.17 Da) compatible with fragment-based drug discovery efficiency metrics .

Wnt/β-Catenin Pathway Tool Compound Development

As a tankyrase inhibitor scaffold, this compound can serve as a starting point for developing chemical probes to dissect the Wnt/β-catenin signaling axis. Tankyrase inhibition stabilizes AXIN, promoting β-catenin degradation—a mechanism distinct from porcupine inhibitors or β-catenin/TCF antagonists [1]. The availability of the compound from multiple suppliers at research-grade purity supports academic chemical biology laboratories requiring reproducible access to probe scaffolds . Researchers should verify tankyrase selectivity over PARP1/2 (a class-level liability of tankyrase inhibitors) before interpreting cellular phenotypes.

Antimicrobial Scaffold Screening Against Bacterial Metallocnzymes

Given the class-level antibacterial activity reported for pyridinecarboximidamide derivatives, this compound merits inclusion in phenotypic screening libraries targeting drug-resistant bacterial pathogens [1]. The N'-hydroxy modification may confer enhanced activity against bacterial metallo-β-lactamases or peptide deformylase relative to des-hydroxy analogs, though this hypothesis requires experimental validation. Procurement at 95% purity from established suppliers ensures compatibility with standardized antimicrobial susceptibility testing protocols .

Application
Selection Property
Validation Focus
Tankyrase-targeted oncology fragment/lead optimization
N'-hydroxy-2-carboximidamide pharmacophore alignment with tankyrase patent series
Independent tankyrase 1/2 biochemical IC₅₀ profiling and Wnt reporter assay confirmation
Metalloenzyme inhibitor screening (CA, HDAC, IMPDH)
2-carboximidamide geometry for bidentate zinc chelation; fragment-compatible MW
Panel screening against carbonic anhydrase, HDAC, and IMPDH isoforms
Wnt/β-catenin pathway tool compound development
Tankyrase-inhibition mechanism (AXIN stabilization) distinct from porcupine or TCF antagonists
Tankyrase vs PARP1/2 selectivity review before cellular phenotype interpretation
Antimicrobial scaffold screening against bacterial metalloenzymes
N'-hydroxy metal-chelation hypothesis for metallo-β-lactamase or peptide deformylase targets
Phenotypic screening and MIC endpoint determination; class-level hypothesis requires experimental validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-hydroxy-4-methylpyridine-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.